molecular formula C5H4BCl2NO2 B132190 2,6-Dichloropyridine-3-boronic acid CAS No. 148493-34-9

2,6-Dichloropyridine-3-boronic acid

Cat. No. B132190
Key on ui cas rn: 148493-34-9
M. Wt: 191.81 g/mol
InChI Key: XBBLBQZAVMHEER-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

H2O2 (1.60 g, 47.12 mmol) was added slowly to the solution of compound 2,6-dichloropyridin-3-ylboronic acid (3 g, 15.71 mmol) in CH2Cl2 (30 mL) at 0° C. After stirred at room temperature for about 15 hours, the mixture was quenched with sat. Na2S2O3 aqueous (50 mL) and adjusted to pH<7 with 1N HCl. The mixture was extracted with EtOAc (40 mL×3). The organic layer was washed with brine (100 mL), dried over Na2SO4, filtered and the solvent was concentrated in vacuo to provide 2,6-dichloropyridin-3-ol (2.34 g, yield: 91.4%). 1H-NMR (CDCl3, 400 MHz) δ 7.30 (d, J=8.4 Hz, 1H), 7.19 (d, J=8.4 Hz, 1H), 5.70 (br, 1H). MS (M+H)+: 164/166/168.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]O.[Cl:3][C:4]1[C:9](B(O)O)=[CH:8][CH:7]=[C:6]([Cl:13])[N:5]=1>C(Cl)Cl>[Cl:3][C:4]1[C:9]([OH:1])=[CH:8][CH:7]=[C:6]([Cl:13])[N:5]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
OO
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=CC=C1B(O)O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature for about 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with sat. Na2S2O3 aqueous (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (40 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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